Clk1-IN-1
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Overview
Description
CLK1-IN-1 is a potent and selective inhibitor of Cdc2-like kinase 1 (CLK1). CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of RNA splicing by phosphorylating serine-arginine-rich proteins. The inhibition of CLK1 has been shown to induce autophagy, making this compound a valuable compound for research in various fields, including cancer, neurodegenerative diseases, and other conditions where autophagy modulation is beneficial .
Scientific Research Applications
CLK1-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the role of CLK1 in various biochemical pathways.
Biology: Investigates the regulation of RNA splicing and its impact on cellular functions.
Medicine: Explores therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases by modulating autophagy.
Industry: Utilized in drug discovery and development processes to identify new therapeutic agents targeting CLK1
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CLK1-IN-1 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of specific functional groups to enhance its potency and selectivity. The synthetic route typically includes:
- Formation of the core scaffold through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards. The use of automated reactors and continuous flow chemistry can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: CLK1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s selectivity and potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and selectivity profiles .
Comparison with Similar Compounds
- TG003
- KuWal151
- Compound 25
Properties
IUPAC Name |
5-[1-[(1S)-1-(4-fluorophenyl)ethyl]triazolo[4,5-c]quinolin-8-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN5O/c1-14(15-2-6-18(25)7-3-15)30-24-19-10-16(4-8-20(19)26-12-22(24)28-29-30)17-5-9-23-21(11-17)27-13-31-23/h2-14H,1H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKVSOQUPYXVRZ-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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